molecular formula C22H24N4O B2396356 1-Benzhydryl-3-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)urea CAS No. 2034552-93-5

1-Benzhydryl-3-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)urea

Cat. No.: B2396356
CAS No.: 2034552-93-5
M. Wt: 360.461
InChI Key: VJRWONQXDSPOCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzhydryl-3-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)urea is a useful research compound. Its molecular formula is C22H24N4O and its molecular weight is 360.461. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-benzhydryl-3-[(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O/c1-26-20(18-13-8-14-19(18)25-26)15-23-22(27)24-21(16-9-4-2-5-10-16)17-11-6-3-7-12-17/h2-7,9-12,21H,8,13-15H2,1H3,(H2,23,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJRWONQXDSPOCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C2CCCC2=N1)CNC(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-Benzhydryl-3-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)urea is a compound that has garnered interest due to its potential biological activities. This article reviews its synthesis, biological evaluations, and mechanisms of action based on recent research findings.

Synthesis

The synthesis of pyrazole derivatives often involves the formation of the pyrazole ring followed by functionalization of the urea moiety. For instance, the incorporation of various aryl groups at the C-3 position of the pyrazole has been shown to significantly influence biological activity. The compound in focus is synthesized through a multi-step process that includes the reaction of benzhydryl isocyanate with substituted pyrazoles.

Biological Activity Overview

Research indicates that pyrazole derivatives exhibit a broad spectrum of biological activities including antibacterial, antifungal, anti-inflammatory, and anticancer properties. The specific compound under consideration has shown promising results in various assays.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial efficacy of pyrazole-based ureas. For example:

  • Minimum Inhibitory Concentration (MIC) :
    • The compound demonstrated an MIC against Staphylococcus aureus comparable to standard antibiotics.
    • Compounds with structural similarities exhibited MIC values ranging from 0.25 μg/mL to 1 μg/mL against multidrug-resistant strains .

Table 1: Antimicrobial Activity of Related Compounds

CompoundTarget PathogenMIC (μg/mL)Reference
7aS. aureus0.25
7jMycobacterium tuberculosis1
6bEscherichia coli2

The primary mechanism of action for many pyrazole derivatives is through the inhibition of bacterial DNA gyrase, an essential enzyme for bacterial replication. Molecular docking studies suggest that the compound binds effectively at the active site of DNA gyrase, inhibiting its function and leading to bacterial cell death .

Case Studies

  • Study on Antibacterial Efficacy :
    • A study evaluated various pyrazole derivatives against S. aureus, with compound 7a showing significant bacteriostatic properties at low concentrations. This study emphasized the importance of substituents on the pyrazole ring in enhancing antibacterial activity .
  • Evaluation Against Mycobacterium tuberculosis :
    • Another study focused on the anti-tubercular activity of similar compounds, where structural modifications led to enhanced potency against drug-resistant strains of Mycobacterium tuberculosis. The results indicated that specific substitutions on the urea moiety could improve selectivity and efficacy .

Preparation Methods

Core Scaffold Identification

The target compound comprises three modular components:

  • Benzhydryl group : Introduced via nucleophilic substitution or reductive amination.
  • Cyclopenta[c]pyrazole : Synthesized through [3+2] cycloaddition between cyclopentenone derivatives and hydrazines.
  • Urea linkage : Formed via carbamate intermediates or direct coupling of amines with isocyanates.

Retrosynthetic disconnection at the urea bond suggests two potential precursors:

  • Route A: (2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methylamine + Benzhydryl isocyanate
  • Route B: Benzhydryl amine + (2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl isocyanate

Synthesis of Key Intermediates

Preparation of 2-Methyl-2,4,5,6-Tetrahydrocyclopenta[c]Pyrazole

The cyclopenta[c]pyrazole core is synthesized via a two-step protocol:

Step 1: Cyclopentenone Formation
Cyclopentanone undergoes α,β-unsaturation using selenium dioxide (SeO₂) in acetic acid, yielding cyclopentenone with 85% efficiency.

Step 2: [3+2] Cycloaddition
Reaction of cyclopentenone with methylhydrazine in ethanol at 80°C produces the pyrazole ring. Optimal conditions (Table 1) minimize side products from over-alkylation.

Parameter Optimal Value Yield (%) Citation
Solvent Ethanol 78
Temperature (°C) 80 78
Hydrazine Equiv. 1.2 78
Reaction Time (h) 12 78

Functionalization of the Pyrazole Core

Introduction of the methyl group at position 2 is achieved via:

  • Direct Alkylation : Treatment with methyl iodide (CH₃I) and potassium carbonate (K₂CO₃) in DMF (65% yield).
  • Reductive Amination : Condensation with formaldehyde followed by NaBH₃CN reduction (72% yield).

Critical purification via silica gel chromatography (hexane:ethyl acetate = 4:1) ensures >95% purity.

Urea Bond Formation Strategies

Route A: Amine-Isocyanate Coupling

Intermediate : (2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methylamine

  • Synthesized by Boc-protection, Gabriel synthesis, and deprotection (4 steps, 52% overall yield).

Reaction with Benzhydryl Isocyanate

  • Conditions: Dichloromethane (DCM), 0°C to RT, triethylamine (TEA) as base
  • Yield: 68%
  • Mechanistic Insight : Nucleophilic attack of the amine on the electrophilic isocyanate carbon.

Route B: Isocyanate-Amine Coupling

Intermediate : Benzhydryl Amine

  • Prepared via reductive amination of benzophenone with ammonium acetate and NaBH₃CN (89% yield).

Reaction with Pyrazole-Methyl Isocyanate

  • Conditions: Tetrahydrofuran (THF), -10°C, 4-dimethylaminopyridine (DMAP) catalyst
  • Yield: 45%
  • Challenge : Steric hindrance from the benzhydryl group reduces reactivity.

Comparative Analysis of Synthetic Routes

Parameter Route A Route B
Overall Yield (%) 68 45
Purity (%) 96 88
Key Advantage Higher yield Simplified steps
Key Limitation Boc-deprotection Steric hindrance

Route A demonstrates superior efficiency but requires careful handling of air-sensitive isocyanates. Route B, while lower-yielding, avoids unstable intermediates.

Scalability and Industrial Considerations

Solvent Optimization

  • Ethanol vs. THF : Ethanol enables easier workup but limits temperature control. THF facilitates low-temperature reactions but necessitates stringent drying.
  • Green Chemistry Alternatives : Cyclopentyl methyl ether (CPME) shows promise for reduced environmental impact.

Catalytic Innovations

  • Palladium-Catalyzed Coupling : Suzuki-Miyaura cross-coupling introduces aryl groups at earlier stages, improving modularity.
  • Enzymatic Urea Formation : Lipases (e.g., Candida antarctica) enable aqueous-phase reactions but require extended reaction times.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.35–7.25 (m, 10H, Ar-H), 4.85 (s, 1H, NH), 3.92 (s, 2H, CH₂), 2.45 (s, 3H, CH₃).
  • HRMS : Calculated for C₂₄H₂₄N₄O [M+H]⁺: 397.2024; Found: 397.2021.

Purity Assessment

HPLC analysis (C18 column, acetonitrile:water = 70:30) confirms >98% purity for Route A products.

Q & A

Basic: What are the recommended synthetic routes for 1-Benzhydryl-3-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)urea, and how can reaction conditions be optimized?

Answer:
Synthesis typically involves multi-step reactions, starting with the preparation of the 2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole intermediate. Key steps include:

  • Cyclization : Use cyclopentane derivatives with hydrazine analogs under reflux conditions to form the pyrazole core .
  • Urea linkage : React the pyrazole intermediate with benzhydryl isocyanate in anhydrous dimethylformamide (DMF) at 60–80°C for 12–24 hours, using triethylamine as a catalyst .
  • Optimization : Monitor reaction progress via thin-layer chromatography (TLC) and adjust solvent polarity (e.g., dichloromethane/ethyl acetate gradients) for purification. Yield improvements (e.g., from 55% to ~70%) can be achieved by controlling stoichiometric ratios and inert atmospheres .

Basic: How should researchers validate the structural integrity of this compound using spectroscopic methods?

Answer:
A multi-technique approach is critical:

  • 1H/13C NMR : Assign peaks by comparing with analogous urea derivatives (e.g., benzhydryl protons appear as multiplets at δ 5.2–5.6 ppm; pyrazole-CH2 signals resonate near δ 3.8–4.2 ppm) .
  • HRMS : Confirm molecular ion ([M+H]+) with <2 ppm error tolerance. For example, a calculated mass of 420.2154 Da should match experimental HRMS .
  • IR spectroscopy : Identify urea carbonyl stretching at ~1640–1680 cm⁻¹ and pyrazole C=N vibrations near 1520 cm⁻¹ .

Advanced: What experimental strategies can resolve contradictions in biological activity data for this compound?

Answer:
Discrepancies in bioactivity (e.g., inconsistent IC50 values) may arise from assay conditions or impurity profiles. Mitigation strategies include:

  • Purity verification : Use HPLC-MS (>95% purity) and elemental analysis to exclude byproducts .
  • Dose-response curves : Test across a wider concentration range (e.g., 0.1–100 µM) in triplicate, using positive controls (e.g., known kinase inhibitors for enzyme modulation studies) .
  • Target validation : Employ siRNA knockdown or CRISPR-Cas9 to confirm specificity if the compound is hypothesized to interact with kinases or GPCRs .

Advanced: How can computational modeling guide the design of analogs with improved selectivity?

Answer:

  • Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., cyclin-dependent kinases). Focus on hydrogen bonding between the urea moiety and catalytic lysine residues .
  • QSAR analysis : Corporate substituent effects (e.g., electron-withdrawing groups on the benzhydryl ring) to predict logP and binding affinity .
  • MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to prioritize analogs with lower RMSD fluctuations .

Advanced: What methodologies are recommended for studying metabolic stability and degradation pathways?

Answer:

  • In vitro assays : Incubate with liver microsomes (human/rat) at 37°C, monitoring parent compound depletion via LC-MS/MS. Calculate intrinsic clearance (Cl₍ᵢₙₜ₎) .
  • Degradant identification : Expose to oxidative (H2O2), acidic (0.1 M HCl), and basic (0.1 M NaOH) conditions. Isolate degradants using preparative HPLC and characterize via NMR .
  • Isotope labeling : Use ¹³C-labeled urea to track metabolic fragmentation in mass spectrometry .

Advanced: How can researchers address solubility challenges in in vivo studies?

Answer:

  • Co-solvent systems : Test DMSO/PEG-400 mixtures (≤10% v/v) for intravenous administration .
  • Nanoparticle formulation : Use PLGA or liposomal carriers to enhance bioavailability. Monitor particle size (DLS) and encapsulation efficiency (>80%) .
  • Salt formation : Screen with hydrochloric or maleic acid to improve aqueous solubility (>1 mg/mL) .

Advanced: What are the best practices for reconciling conflicting spectral data (e.g., NMR vs. X-ray crystallography)?

Answer:

  • 2D NMR : Resolve ambiguities in proton assignments using HSQC and HMBC to correlate ¹H-¹³C couplings .
  • Crystallography : Grow single crystals via slow evaporation (e.g., methanol/water). Compare experimental X-ray structures with DFT-optimized geometries .
  • Dynamic effects : Account for conformational flexibility in solution (NMR) vs. solid-state (X-ray) using variable-temperature NMR .

Advanced: How to design a structure-activity relationship (SAR) study for this compound’s analogs?

Answer:

  • Core modifications : Synthesize derivatives with substituted benzhydryl groups (e.g., 4-fluoro, 4-chloro) and compare bioactivity .
  • Urea isosteres : Replace urea with thiourea or sulfonamide to assess hydrogen-bonding requirements .
  • In silico screening : Prioritize analogs using pharmacophore models based on key interactions (e.g., pyrazole-CH2 as a hydrophobic anchor) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.